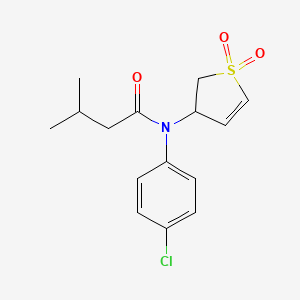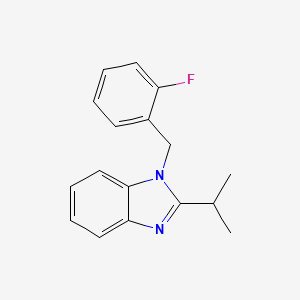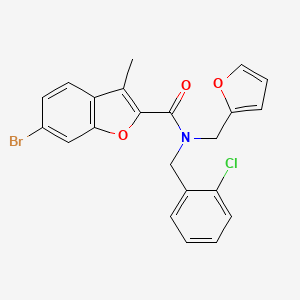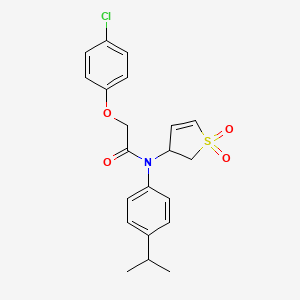
N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydro-thiophenyl group, and a methylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” typically involves multi-step organic reactions. One possible route could be:
-
Formation of the Chlorophenyl Intermediate
- React 4-chloroaniline with an appropriate acylating agent to form N-(4-chlorophenyl)acetamide.
- Reaction conditions: Use of a solvent like dichloromethane, and a catalyst such as triethylamine.
-
Formation of the Dioxido-Dihydro-Thiophenyl Intermediate
- Oxidize thiophene to form thiophene-1,1-dioxide.
- Reaction conditions: Use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
-
Coupling of Intermediates
- Couple the chlorophenyl intermediate with the dioxido-dihydro-thiophenyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Use of a solvent like dimethylformamide (DMF) and a base like N,N-diisopropylethylamine (DIPEA).
-
Formation of the Final Compound
- React the coupled intermediate with 3-methylbutanoic acid to form the final compound.
- Reaction conditions: Use of a solvent like tetrahydrofuran (THF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like molybdenum complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Functionalized chlorophenyl derivatives.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable chemicals or materials.
作用機序
The mechanism of action of “N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-3-methylbutanamide: Lacks the dioxido group.
N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbutanamide: Has a different alkyl chain length.
Uniqueness
“N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” is unique due to the presence of both the chlorophenyl and dioxido-dihydro-thiophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H18ClNO3S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C15H18ClNO3S/c1-11(2)9-15(18)17(13-5-3-12(16)4-6-13)14-7-8-21(19,20)10-14/h3-8,11,14H,9-10H2,1-2H3 |
InChIキー |
JNAMBGITHCQZIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-ethylphenyl)sulfonyl]-N-(furan-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417144.png)

![4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11417153.png)
![N-(4-chlorophenyl)-3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11417162.png)
![N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11417170.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B11417178.png)
![8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417184.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11417192.png)
![5-(3-fluorobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B11417195.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417196.png)


![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B11417229.png)
